An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxyquinoline
An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxyquinoline
Abstract
8-Fluoro-4-hydroxyquinoline is a heterocyclic building block of significant interest to the scientific community, particularly for professionals in drug discovery and materials science. Its structural framework, a quinoline core functionalized with both a fluorine atom and a hydroxyl group, imparts a unique combination of physicochemical properties that are critical for its biological activity and application potential. This guide provides a comprehensive technical overview of these core properties, outlines detailed, field-proven methodologies for their characterization, and discusses the causal relationships between these parameters and their implications for research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, practical understanding of this valuable compound.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern fluoroquinolone antibiotics.[1][2] The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 4-position of the quinoline ring system creates 8-Fluoro-4-hydroxyquinoline, a molecule with modulated electronic properties, lipophilicity, and metabolic stability. These modifications are not trivial; they are deliberate design choices aimed at fine-tuning the molecule's interaction with biological targets and its overall pharmacokinetic profile.[3][4] Understanding the fundamental physicochemical properties is, therefore, the foundational step in rationally designing new drugs or materials based on this scaffold.[5][6] This guide will dissect these properties, providing both the quantitative data and the experimental context needed for its effective application.
Core Physicochemical Profile
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. For 8-Fluoro-4-hydroxyquinoline, these properties provide the initial roadmap for its potential applications.
Identity and Structure
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IUPAC Name: 8-fluoroquinolin-4-ol
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Synonyms: 8-Fluoro-4-quinolinol
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CAS Number: 63010-71-9[7]
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Chemical Formula: C₉H₆FNO[7]
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Molecular Weight: 163.15 g/mol [7]
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Structure: (A proper image would be embedded here in a real document)
The structure reveals a bicyclic aromatic system where a pyridine ring is fused to a benzene ring. The hydroxyl group at position 4 allows the molecule to exist in tautomeric equilibrium with its keto form, 8-fluoroquinolin-4(1H)-one. The fluorine at position 8 significantly influences the electron distribution of the aromatic system and can affect metabolic stability and binding interactions.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters for 8-Fluoro-4-hydroxyquinoline. It is critical to recognize that properties like solubility, pKa, and logP are environmentally dependent (e.g., on pH, temperature, and solvent), and the methodologies for their determination are detailed in Section 3.
| Property | Value | Significance in Drug Development | Source(s) |
| Melting Point (°C) | 278 - 282 | Indicates purity and thermal stability; important for formulation and storage. | |
| Appearance | Beige to pale brown powder/crystal | Basic quality control parameter. | [2] |
| Aqueous Solubility | Data not readily available; expected to be low. | Directly impacts bioavailability and formulation options. Low solubility is a major challenge in drug development. | N/A |
| pKa (Acid Dissociation Constant) | Predicted to be ~8-10 (for the hydroxyl group) | Governs the ionization state at physiological pH (7.4), which critically affects solubility, permeability, and target binding.[8][9] | [10] (related compound) |
| logP (Octanol-Water Partition Coefficient) | Predicted to be ~1.5-2.5 | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance.[11][12] | [13] (related compounds) |
Experimental Characterization Protocols
Scientific integrity demands that all described properties are verifiable through robust experimental protocols. The following sections provide detailed, step-by-step methodologies for the characterization of 8-Fluoro-4-hydroxyquinoline, grounded in established laboratory practice.
Determination of pKa by Potentiometric Titration
Expertise & Causality: The pKa dictates the charge of a molecule at a given pH. For an ionizable compound like 8-Fluoro-4-hydroxyquinoline, this is arguably one of its most important properties. Potentiometric titration is the gold-standard method because it provides a direct, high-precision measurement of the pH at which 50% of the compound is ionized.[8][14] This value is crucial because the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
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Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[15]
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Reagent Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions. Prepare a background electrolyte solution of 0.15 M KCl to maintain constant ionic strength.[9]
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Sample Preparation: Accurately weigh and dissolve the 8-Fluoro-4-hydroxyquinoline sample in the 0.15 M KCl solution to a final concentration of approximately 1 mM. A co-solvent like methanol may be sparingly used if solubility is low, but results must be extrapolated back to 0% co-solvent.[8]
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Inert Atmosphere: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of basic compounds.[9][15]
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Titration: Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Begin adding the appropriate titrant (0.1 M HCl for a basic pKa, 0.1 M NaOH for an acidic pKa) in small, precise increments (e.g., 0.05 mL).
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Data Acquisition: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[15]
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Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative of the titration curve; the peak of the derivative plot corresponds to the equivalence point.[14]
Determination of logP by Shake-Flask Method
Expertise & Causality: Lipophilicity, quantified as logP, is a measure of a drug's preference for a lipid-like environment (n-octanol) versus an aqueous one (water). It is a cornerstone of Lipinski's "Rule of Five" for predicting drug-likeness.[11][12] The shake-flask method, while labor-intensive, remains the most reliable ("gold standard") method for its direct measurement.[11] This parameter is critical as it governs a drug's ability to cross cell membranes, but excessive lipophilicity can lead to poor solubility, high protein binding, and off-target toxicity.[4][16]
Caption: Workflow for logP determination via the shake-flask method.
Step-by-Step Methodology:
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Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). Vigorously mix equal volumes of n-octanol and the buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[11][17]
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Sample Preparation: Prepare a stock solution of 8-Fluoro-4-hydroxyquinoline (e.g., 10 mM in DMSO).
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Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution to the vial, ensuring the final concentration is within the linear range of the analytical method and does not exceed the compound's solubility in either phase.[12]
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Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.[18]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17][18]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:
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P = [Concentration]octanol / [Concentration]aqueous
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logP = log10(P)
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Spectroscopic and Structural Characterization
Expertise & Causality: UV-Vis spectroscopy is a fundamental technique for confirming the presence of the quinoline chromophore. The conjugated aromatic system of 8-Fluoro-4-hydroxyquinoline is expected to exhibit characteristic absorption bands. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment (solvatochromism) and pH, providing insights into the electronic structure of the molecule.[19][20]
Protocol Outline:
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Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mM).
-
Perform serial dilutions to prepare working solutions (e.g., 1-20 µM).
-
Record the UV-Vis spectrum from approximately 200 to 400 nm against a solvent blank.
-
Identify the wavelength(s) of maximum absorbance (λ_max). For quinoline derivatives, expect strong π-π* transitions typically below 350 nm.[19][21]
-
To assess pH effects, repeat the measurement in buffered solutions of varying pH.
Expertise & Causality: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. For 8-Fluoro-4-hydroxyquinoline, NMR confirms the connectivity of atoms and the substitution pattern. The chemical shifts of aromatic protons and carbons provide information about the electron density within the rings, while coupling constants (J-values), particularly those involving the fluorine atom (¹⁹F-¹H and ¹⁹F-¹³C couplings), are definitive structural markers.[1][22][23]
Protocol Outline:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the -OH group.
-
Acquire a ¹H NMR spectrum. Expected signals would include distinct aromatic protons, with multiplicities influenced by H-H and H-F coupling.
-
Acquire a ¹³C NMR spectrum. Expect signals for all nine carbon atoms, with the carbons near the fluorine and nitrogen atoms showing characteristic shifts and C-F coupling.[23]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.
Expertise & Causality: Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding).[24] This is the most authoritative method for structural confirmation. The primary challenge is often not the analysis itself, but growing a single, diffraction-quality crystal.[25][26]
Protocol Outline:
-
Crystal Growth: Grow a single crystal of 8-Fluoro-4-hydroxyquinoline, typically 0.1-0.3 mm in each dimension. Slow evaporation of a saturated solution is a common starting method.[25][27]
-
Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to near saturation.
-
Filter the solution to remove any particulates.
-
Cover the container loosely (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) and rotated in a monochromatic X-ray beam.[28]
-
Structure Solution and Refinement: The resulting diffraction pattern is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to yield the final, high-resolution crystal structure.[24]
Synthesis Outline
The synthesis of 8-hydroxyquinoline derivatives can often be achieved through established named reactions for heterocyclic chemistry. The Gould-Jacobs reaction is a common and effective approach.
Caption: A representative synthetic workflow via the Gould-Jacobs reaction.
This multi-step process involves the initial condensation of a substituted aniline (2-fluoroaniline) with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system. The final step involves hydrolysis and decarboxylation to yield the target molecule.[29][30]
Safety and Handling
8-Fluoro-4-hydroxyquinoline requires careful handling in a laboratory setting.
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Hazard Classification: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).
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Signal Word: Danger.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is noted to be sensitive to heat, light, and moisture.
Conclusion
8-Fluoro-4-hydroxyquinoline is a compound with a rich physicochemical profile that makes it a compelling candidate for further investigation in drug discovery and materials science. Its properties of lipophilicity, ionization, and solid-state structure are not merely data points but are critical determinants of its function. By employing the robust experimental protocols detailed in this guide, researchers can reliably characterize this molecule and its future derivatives, enabling a more rational, data-driven approach to innovation. The interplay between these properties is complex, and a thorough understanding, grounded in sound experimental practice, is essential for unlocking the full potential of this versatile scaffold.
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